molecular formula C13H16FNO2 B1598422 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid CAS No. 896046-85-8

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid

Cat. No.: B1598422
CAS No.: 896046-85-8
M. Wt: 237.27 g/mol
InChI Key: VWUDHUJSDJLKJL-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C13H16FNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorobenzyl group attached to the piperidine ring.

Preparation Methods

The synthesis of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid typically involves several steps:

Chemical Reactions Analysis

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid undergoes various chemical reactions:

Scientific Research Applications

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study the effects of fluorinated benzyl groups on biological activity and molecular interactions.

    Industrial Applications: It is employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid can be compared with other similar compounds:

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUDHUJSDJLKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405252
Record name 1-(3-fluorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896046-85-8
Record name 1-(3-fluorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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